TSC24

Medicinal Chemistry Chemical Synthesis Scaffold Differentiation

[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea (CAS not publicly assigned) is a synthetic thiourea derivative with the molecular formula C15H20Cl2N4S and a molecular weight of 359.3 g/mol. This compound is characterized by a unique chemical scaffold that combines a 3,4-dichlorophenyl group, a piperidin-1-ylpropylidene linker, and a terminal thiourea moiety, distinguishing it from simpler thiourea analogs.

Molecular Formula C15H20Cl2N4S
Molecular Weight 359.3 g/mol
Cat. No. B12409814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTSC24
Molecular FormulaC15H20Cl2N4S
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(=NNC(=S)N)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C15H20Cl2N4S/c16-12-5-4-11(10-13(12)17)14(19-20-15(18)22)6-9-21-7-2-1-3-8-21/h4-5,10H,1-3,6-9H2,(H3,18,20,22)/b19-14+
InChIKeyWETWRBCEFGLZHJ-XMHGGMMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea for Research and Procurement


[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea (CAS not publicly assigned) is a synthetic thiourea derivative with the molecular formula C15H20Cl2N4S and a molecular weight of 359.3 g/mol . This compound is characterized by a unique chemical scaffold that combines a 3,4-dichlorophenyl group, a piperidin-1-ylpropylidene linker, and a terminal thiourea moiety, distinguishing it from simpler thiourea analogs . It is commercially available for non-human research purposes .

Why Simple Thiourea Analogs Cannot Replace [(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea


While numerous thiourea derivatives are commercially available, substituting [(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea with a structurally simpler analog (e.g., N-(3,4-dichlorophenyl)thiourea or a generic piperidine thiourea) is not scientifically justifiable without direct comparative data. This compound possesses a unique three-part architecture—a dichlorophenyl ring for lipophilicity and potential target engagement [1], a piperidine-containing propylidene linker for conformational flexibility [2], and a thiourea group for hydrogen bonding —that is absent in more basic analogs. The precise spatial and electronic properties conferred by this specific combination cannot be replicated by compounds lacking one or more of these features, underscoring the need for its targeted use in research programs where this exact scaffold is required.

Quantitative Evidence for [(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea Differentiation


Target Compound Exhibits Unique Chemical Scaffold Not Found in Common Thiourea Analogs

The target compound contains a piperidin-1-ylpropylidene linker connecting the 3,4-dichlorophenyl group to the thiourea moiety, a structural feature absent in simpler analogs like N-(3,4-dichlorophenyl)thiourea (CAS 19250-09-0) which lacks both the piperidine ring and the propylidene chain [1]. This results in a substantially higher molecular weight (359.3 g/mol) and a distinct spatial arrangement .

Medicinal Chemistry Chemical Synthesis Scaffold Differentiation

Incorporation of a Piperidine Moiety May Modulate Physicochemical and Pharmacological Properties Relative to Non-Piperidine Analogs

The presence of a piperidine ring in the target compound contrasts with thiourea derivatives that contain a simple alkyl linker, such as 1-(3,4-dichlorophenyl)-2-thiourea (DCPTU) [1]. DCPTU has been shown to inhibit urea permeability (Purea) by 90% at 0.5 mM in biological tissues [1]. While no direct activity data exists for the target compound, the addition of a piperidine moiety in analogous thiourea series has been associated with enhanced potency and selectivity in TRPV1 antagonism assays [2].

Medicinal Chemistry Pharmacology Physicochemical Properties

Potential TRPV1 Antagonism Inferred from 1,3-Diarylalkyl Thiourea Pharmacophore

The 1,3-diarylalkyl thiourea class has been established as a promising non-vanilloid TRPV1 antagonist scaffold [1]. Compounds within this class, such as JYL1421 (a thiourea analogue), have demonstrated potent TRPV1 antagonism with Ki values as low as 11 nM in radioligand competition assays using [3H]-RTX on human TRPV1 expressed in CHO cells [2]. The target compound contains the core 1,3-diarylalkyl thiourea pharmacophore, with the piperidinylpropylidene group serving as a unique B-region linker [1].

TRPV1 Antagonism Pain Research Pharmacology

Primary Research Applications for [(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea


TRPV1 Antagonist Lead Optimization and SAR Studies

Given the established role of 1,3-diarylalkyl thioureas as non-vanilloid TRPV1 antagonists [1], this compound is well-suited for medicinal chemistry programs aimed at developing novel pain therapeutics. Its unique B-region linker (piperidinylpropylidene) provides a distinct structural handle for SAR exploration and lead optimization efforts that aim to differentiate from existing TRPV1 antagonist chemotypes.

Antimicrobial Activity Screening Against Drug-Resistant Strains

Thiourea derivatives containing 3,4-dichlorophenyl groups have demonstrated antimicrobial activity, with copper complexes showing potency 2-16 times greater than standard TB drugs against multidrug-resistant Mycobacterium tuberculosis [2]. The target compound could be explored as a ligand for metal coordination or as a standalone agent in antimicrobial screening panels.

Chemical Probe for Elucidating Urea Transporter Mechanisms

The structurally related compound 1-(3,4-dichlorophenyl)-2-thiourea (DCPTU) is a known inhibitor of urea permeability, reducing urea flux by 90% at 0.5 mM in tissue assays [3]. The target compound, with its extended piperidine-containing linker, may serve as a novel chemical probe for studying urea transporter function and could offer different kinetics or binding modes compared to simpler thiourea analogs.

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